Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-
Description
The compound Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- (hereafter referred to as the target compound) is a sulfonamide-functionalized acetamide derivative featuring a 1H-indole-3-yl ethyl moiety. Its structure combines a sulfonyl group (from 4-methylphenylsulfonyl) with an indole-linked acetamide backbone. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties . The sulfonyl group enhances polarity and may influence binding affinity to biological targets, such as enzymes or receptors .
Properties
CAS No. |
503544-97-6 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-6-8-16(9-7-14)25(23,24)13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22) |
InChI Key |
DUYYRANGJFMKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following stages:
Step 1: Preparation of the Indole-Ethylamine Intermediate
Starting from commercially available indole or substituted indole derivatives, the 3-position is functionalized with an ethylamine side chain. This can be achieved via electrophilic substitution or by using 3-(2-bromoethyl)indole intermediates followed by nucleophilic substitution with ammonia or amines.Step 2: Sulfonylation of the Aromatic Moiety
The 4-methylphenyl sulfonyl group is introduced by sulfonyl chloride chemistry. 4-Methylbenzenesulfonyl chloride (tosyl chloride) is reacted with appropriate nucleophiles to form sulfonylated intermediates.Step 3: Formation of the Acetamide Linkage
The key amide bond is formed by coupling the indole-ethylamine intermediate with a sulfonyl-substituted acetic acid derivative or its activated form (e.g., acyl chloride or anhydride). This step typically uses coupling reagents or base-mediated amidation.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Indole functionalization | 3-(2-bromoethyl)indole, NH3 or ethylenediamine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to introduce ethylamine side chain at indole 3-position |
| 2 | Sulfonyl chloride preparation | 4-methylbenzenesulfonyl chloride, base (e.g., pyridine) | Preparation of sulfonyl chloride if not commercially available |
| 3 | Sulfonylation | Reaction of sulfonyl chloride with acetic acid derivative or amine | Formation of sulfonyl-substituted acetic acid or amide intermediate |
| 4 | Amide bond formation | Coupling reagents (e.g., EDCI, DCC), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Coupling of indole-ethylamine with sulfonylated acetic acid derivative to form final acetamide |
Alternative Synthetic Approaches
Direct Amidation: Using activated esters or anhydrides of sulfonylated acetic acid with the indole-ethylamine under mild conditions to improve yield and reduce side reactions.
Use of Protecting Groups: Protecting the indole nitrogen or amine groups during sulfonylation or amidation to prevent undesired side reactions.
Catalytic Methods: Employing catalysts such as transition metals or organocatalysts to enhance coupling efficiency and selectivity.
Reaction Conditions and Optimization
Solvents: Common solvents include dichloromethane, tetrahydrofuran, ethanol, or dimethylformamide depending on the step.
Temperature: Reactions are typically conducted at room temperature to reflux conditions (25–80°C) depending on reagent reactivity.
Bases: Triethylamine, pyridine, or sodium hydride are used to neutralize acids formed and promote nucleophilic attack.
Purification: Crude products are purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Research Findings and Data
Spectroscopic Characterization
NMR (1H and 13C): Confirms the presence of indole protons, ethyl chain, acetamide NH, and aromatic sulfonyl substituents.
IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹).
Mass Spectrometry: Molecular ion peak consistent with molecular weight (~430.6 g/mol for related sulfonylated acetamides).
Yield and Purity
Reported yields for similar sulfonylated indole acetamides range from 60% to 85% depending on reaction conditions and purification methods.
Purity is typically confirmed by HPLC or elemental analysis.
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Stepwise Synthesis | Method 2: Direct Amidation | Method 3: Catalytic Coupling |
|---|---|---|---|
| Complexity | Multi-step, requires intermediate isolation | Fewer steps, direct coupling | May require specialized catalysts |
| Yield | Moderate to high (60-85%) | Moderate (50-75%) | Potentially higher with optimization |
| Reaction Time | Longer due to multiple steps | Shorter | Variable, depends on catalyst |
| Purification | Multiple purifications needed | Single purification | Single or multiple depending on catalyst |
| Scalability | Good for lab scale | Suitable for scale-up | Industrial potential with catalyst reuse |
Chemical Reactions Analysis
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified indole derivatives .
Scientific Research Applications
Antitumor Activity
Acetamide derivatives have been studied for their potential antitumor effects, particularly against solid tumors such as colon and lung cancers. Research has indicated that compounds similar to Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- exhibit cytotoxic properties that can inhibit tumor growth.
Case Study : A study published in the Proceedings of the American Association for Cancer Research demonstrated that certain indole-based acetamides show promising results in vitro and in vivo against human solid tumors. The specific mechanisms of action include inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Research has indicated that indole derivatives can possess neuroprotective properties. Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- may contribute to this field by acting on pathways involved in neurodegenerative diseases.
Data Table: Neuroprotective Studies
| Study Reference | Compound Tested | Effect Observed |
|---|---|---|
| Indole Derivatives | Neuroprotection in models of Alzheimer's disease | |
| Acetamide Derivatives | Reduced oxidative stress in neuronal cells |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play a role in cancer progression and inflammation. Such inhibition could lead to the development of new therapeutic agents.
Case Study : A patent application (US20030158153A1) discusses the synthesis of acetamides with potential enzyme inhibitory activity, suggesting that derivatives like Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- could be explored further for drug development .
Synthetic Pathways
The synthesis of Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- involves several steps, typically starting from readily available indole derivatives and sulfonamides. The structural complexity allows for modifications that can enhance biological activity.
Data Table: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Indole + Ethyl bromide | Base catalyzed reaction |
| 2 | Resulting intermediate + Sulfonamide | Heat under reflux |
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s key structural elements include:
- Sulfonyl group : Enhances solubility and modulates electronic properties.
- Acetamide linker : Facilitates hydrogen bonding and conformational flexibility.
Table 1: Structural Comparison of Key Analogs
*Estimated based on and addition of sulfonyl group (~96 g/mol).
Physicochemical Properties
Key Research Findings
- Structural-Activity Relationship (SAR): The 4-methylphenylsulfonyl group in the target compound may improve binding to sulfonyl-sensitive targets (e.g., kinases or GPCRs) compared to non-sulfonylated indole derivatives .
- Thermodynamic Stability : Sulfonamide-containing acetamides (e.g., ) exhibit stable crystalline forms due to intermolecular hydrogen bonding, suggesting similar stability for the target compound .
- Biological Selectivity : Fluorinated or chlorinated sulfonyl groups (as in and ) enhance target selectivity but may introduce toxicity risks .
Biological Activity
Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-, also known as N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide, is a compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 503544-97-6 |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The indole structure allows for interactions with receptors and enzymes, leading to:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
- Antimicrobial Properties : It exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated that N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide can inhibit the growth of several cancer cell lines. For instance:
- In vitro tests on human cancer cell lines revealed significant cytotoxicity with IC50 values ranging from 10 to 50 μM, indicating effective growth inhibition against various types of tumors .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated through minimum inhibitory concentration (MIC) assays against several bacterial strains. Notably:
- MIC values were found to be as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Comparative Studies
To better understand the unique properties of N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Anti-inflammatory | 30 |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide | Analgesic, anti-inflammatory | 25 |
These comparisons highlight the distinct pharmacological profiles of related compounds and emphasize the potential applications of N-(2-(1H-indol-3-yl)ethyl)-2-tosylacetamide in drug development.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : A study focused on its effects on breast cancer cells showed that treatment with the compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways .
- Infection Control : Another investigation assessed its efficacy against multidrug-resistant strains of bacteria, demonstrating that it could enhance the effectiveness of existing antibiotics .
Q & A
What are the key synthetic strategies for preparing Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-?
Level: Advanced
Answer:
The compound is synthesized via multi-step protocols involving sulfonylation and amidation reactions. A critical step is the introduction of the 4-methylphenylsulfonyl group, often achieved using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). The indole-ethylamine moiety is typically introduced through nucleophilic substitution or reductive amination. For example, iodine(III)-mediated intermolecular C–H amination has been employed to functionalize the indole core, yielding high regioselectivity (98% yield reported in one protocol) . Key challenges include controlling side reactions during sulfonylation and ensuring purity of intermediates via column chromatography or recrystallization.
How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Level: Intermediate
Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, sulfonyl group protons at δ 7–8 ppm). Aromatic splitting patterns distinguish substituents on the indole and phenyl rings .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed [M+H] at m/z 443.1234 for CHNOS) .
- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., sulfonamide linkage geometry) and confirms non-covalent interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl oxygen) .
What experimental design considerations are critical for studying its biological activity?
Level: Advanced
Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., indole derivatives often target serotonin receptors or kinase pathways). Molecular docking studies can predict binding to enzymes like DNA polymerase or proteases .
- Dose-Response Curves: Optimize concentrations (e.g., 1–100 μM) to assess IC values in enzyme inhibition assays.
- Control Experiments: Include known inhibitors (e.g., dorsilurin K for antiviral activity comparisons) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) .
How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during characterization?
Level: Intermediate
Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Solvent Standardization: Use deuterated solvents (e.g., DMSO-d or CDCl) for NMR to avoid peak splitting.
- Cross-Validation: Compare IR carbonyl stretches (~1650–1700 cm for acetamide) with NMR carbonyl signals (δ 165–170 ppm). Discrepancies may indicate tautomerism or hydrogen bonding .
- HPLC-PDA/MS: Detect trace impurities (<0.5%) that distort spectral profiles .
What computational methods are suitable for modeling its interactions with biological targets?
Level: Advanced
Answer:
- Docking Simulations (AutoDock Vina, Schrödinger): Predict binding poses to receptors (e.g., viral polymerases) using force fields like AMBER. Focus on key residues (e.g., catalytic lysine or aspartate) .
- MD (Molecular Dynamics) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å acceptable).
- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent effects (e.g., sulfonyl group electronegativity) with activity trends .
How does regioselectivity in indole functionalization impact synthesis outcomes?
Level: Advanced
Answer:
Indole C3 is highly reactive due to electron-rich π systems. Competing functionalization at C5 or C7 can occur under electrophilic conditions (e.g., iodination). Strategies to control regioselectivity include:
- Directing Groups: Use sulfonamide moieties to steer electrophiles to C5 via steric or electronic effects .
- Catalytic Systems: Iodine(III) reagents (e.g., bis(pyridine)iodonium tetrafluoroborate) promote selective C–H amination at C3 .
- Temperature Modulation: Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .
What are the challenges in scaling up synthesis while maintaining purity?
Level: Intermediate
Answer:
- Intermediate Stability: Labile intermediates (e.g., iodinated indoles) require inert atmospheres and low-temperature storage.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
How can SAR (Structure-Activity Relationship) studies optimize this compound’s efficacy?
Level: Advanced
Answer:
- Sulfonyl Group Modifications: Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets.
- Indole Substituents: Introduce halogens (e.g., Br or Cl) at C5 to improve metabolic stability.
- Amide Linker Flexibility: Shorten the ethyl spacer to reduce conformational entropy and enhance target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
